molecular formula C23H24N6O B2470275 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1170885-58-1

2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2470275
CAS No.: 1170885-58-1
M. Wt: 400.486
InChI Key: CCKRDFUUIJEUHD-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolo[3,2-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antitumor activities .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This process involves the cyclization of the acetyl methyl group and the amide carbonyl moiety .

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been focused on the synthesis of novel heterocyclic compounds, including derivatives of pyrazolo[3,4-d]pyrimidin, due to their promising biological activities. The synthesis techniques often involve multi-component reactions, providing a versatile approach to introducing various functional groups that enhance the compound's activity and selectivity towards biological targets (Moustafa et al., 2017; Gomaa & Ali, 2020).

Biological Activities

Compounds with the pyrazolo[3,4-d]pyrimidin core have been extensively studied for their broad range of biological activities. They have shown promising results as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The structural features of these compounds, including the presence of phenethylamino and pyrazolo[3,4-d]pyrimidin groups, contribute significantly to their interaction with biological targets, enhancing their therapeutic potential (Cherukupalli et al., 2017).

Applications in Medicinal Chemistry

The versatility of the pyrazolo[3,4-d]pyrimidin scaffold, as seen in compounds like 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, makes it an attractive candidate for the development of new therapeutic agents. Its utility in drug design is underscored by its ability to act on a variety of biological pathways, offering potential for the development of multi-targeted drugs. Such compounds are being explored for their roles in treating complex diseases where modulation of multiple targets is beneficial (Tokala & Darshana Bora, 2022).

Properties

IUPAC Name

2-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-17-7-5-6-10-19(17)23(30)25-13-14-29-22-20(15-28-29)21(26-16-27-22)24-12-11-18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKRDFUUIJEUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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